molecular formula C16H11FN2OS B11656606 (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11656606
M. Wt: 298.3 g/mol
InChI Key: CZCSLZYIOLVCDV-UVTDQMKNSA-N
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Description

(2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization with α-haloketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further research in drug development.

Medicine

In medicine, the compound’s potential as an anti-inflammatory agent is being explored. Its ability to modulate inflammatory pathways could lead to the development of new treatments for inflammatory diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2E,5Z)-5-(4-bromobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2E,5Z)-5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (2E,5Z)-5-(4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one stands out due to the presence of the fluorine atom in the benzylidene moiety. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C16H11FN2OS

Molecular Weight

298.3 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11FN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-10H,(H,18,19,20)/b14-10-

InChI Key

CZCSLZYIOLVCDV-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2

Origin of Product

United States

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